

Application Notes and Protocols for In Vivo Efficacy Assessment of Sergliflozin

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Compound of Interest

Compound Name: *Sergliflozin*

Cat. No.: *B10771867*

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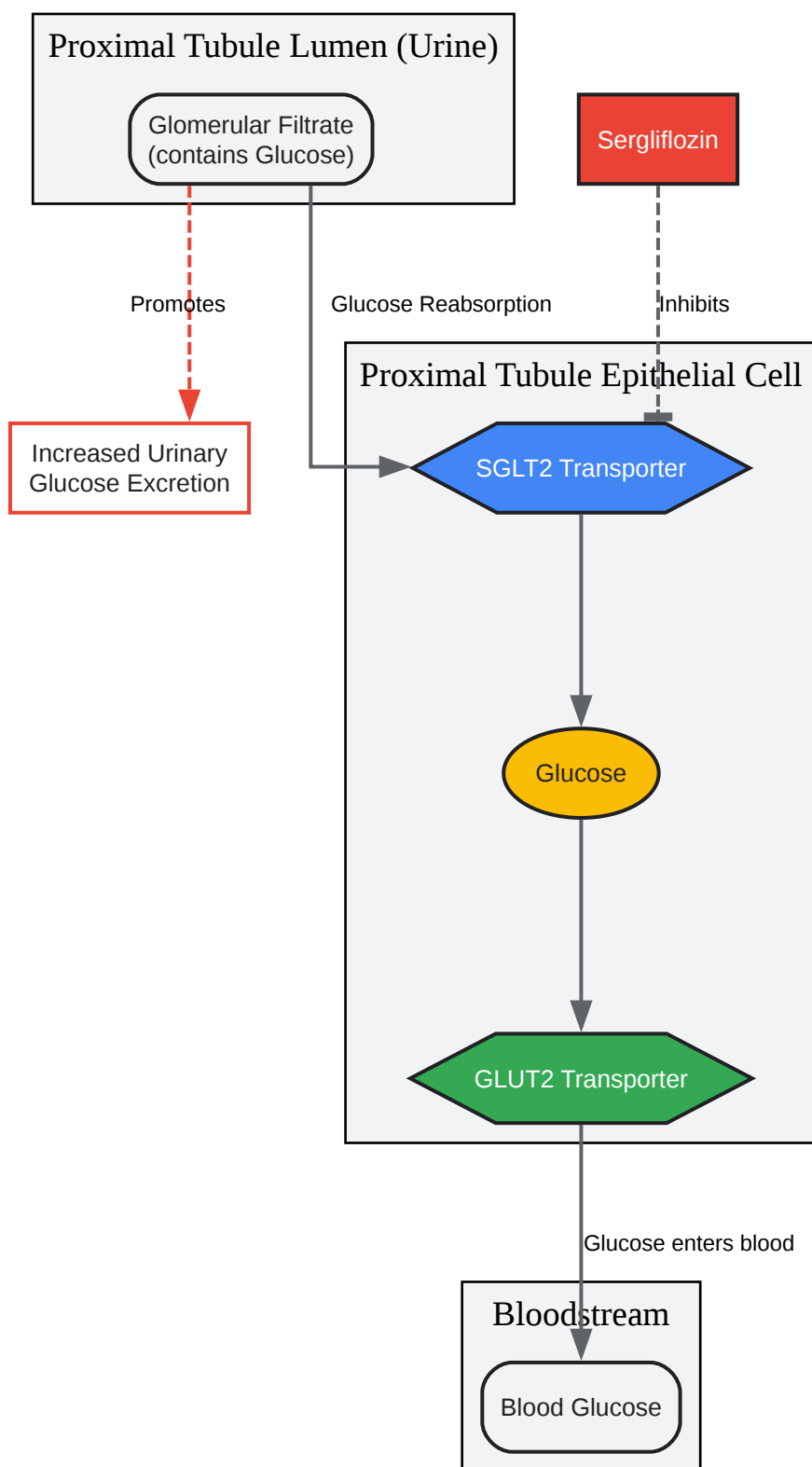
Audience: Researchers, scientists, and drug development professionals.

Introduction

Sergliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1][2] By inhibiting SGLT2, **Sergliflozin** promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1][3] This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes.[3] These application notes provide detailed protocols for the in vivo assessment of **Sergliflozin**'s efficacy in rodent models of diabetes.

Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of **Sergliflozin** is the competitive and selective inhibition of SGLT2 in the kidneys.[4][5] This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in plasma glucose concentrations.[4][5]



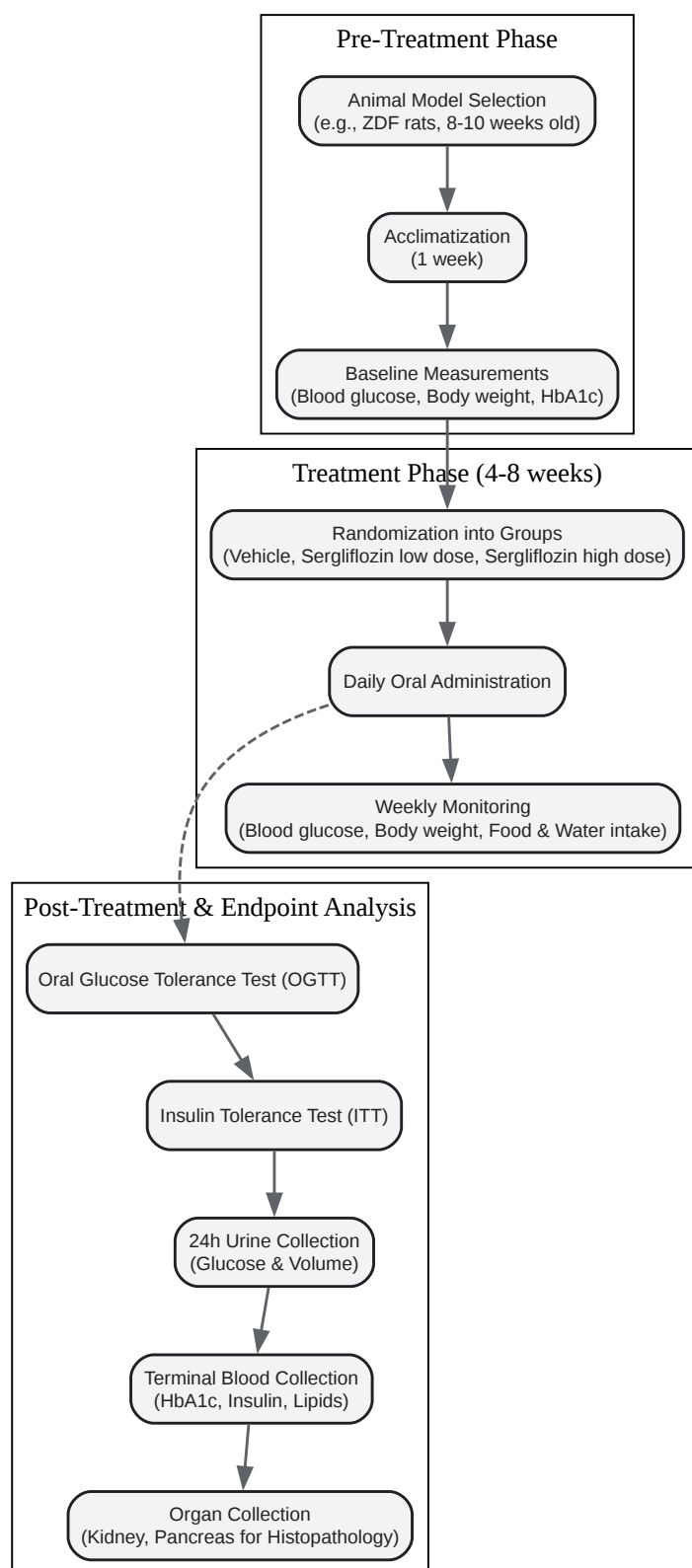
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Caption: Mechanism of action of **Sergliflozin**.

In Vivo Experimental Design: Efficacy in a Type 2 Diabetes Model

This protocol outlines a comprehensive in vivo study to evaluate the efficacy of **Sergliflozin** in a well-established rodent model of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat or the KK-Ay mouse.[\[4\]](#)[\[6\]](#)

Experimental Workflow



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